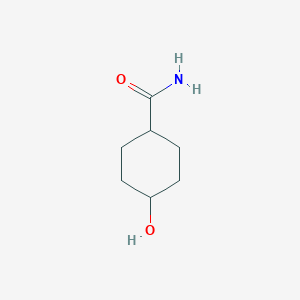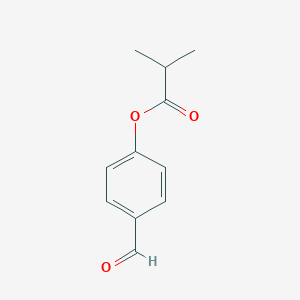
4-Formylphenyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl 2-methylpropanoate is an organic compound that is widely used in scientific research applications. It is synthesized through a specific chemical process and has unique properties that make it useful in various fields of study.
Wirkmechanismus
The mechanism of action of 4-Formylphenyl 2-methylpropanoate is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. It may also interact with specific receptors in the body, leading to changes in biochemical pathways and physiological responses.
Biochemische Und Physiologische Effekte
4-Formylphenyl 2-methylpropanoate has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes involved in metabolic pathways. It may also affect the function of specific receptors in the body, leading to changes in cellular signaling and physiological responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Formylphenyl 2-methylpropanoate in lab experiments include its high purity and stability, as well as its well-defined chemical structure. It is also readily available and relatively inexpensive. However, limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For research on 4-Formylphenyl 2-methylpropanoate include the investigation of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. It may also be used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure. Further research is needed to fully understand its mechanism of action and potential applications in various fields of study.
Synthesemethoden
The synthesis of 4-Formylphenyl 2-methylpropanoate involves a chemical reaction between 4-formylphenol and 2-methylpropanoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and takes place under specific conditions of temperature and pressure. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl 2-methylpropanoate has numerous scientific research applications, including its use as a reagent in organic synthesis, a starting material for the preparation of various compounds, and a ligand in coordination chemistry. It is also used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure.
Eigenschaften
CAS-Nummer |
120464-79-1 |
|---|---|
Produktname |
4-Formylphenyl 2-methylpropanoate |
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(4-formylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 |
InChI-Schlüssel |
OMUMEEXBNHJTLD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=O |
Kanonische SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=O |
Synonyme |
4-FORMYLPHENYL 2-METHYLPROPANOATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



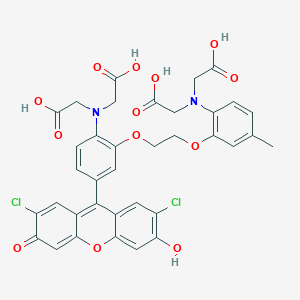
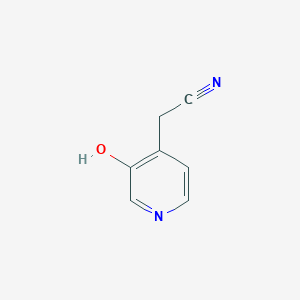
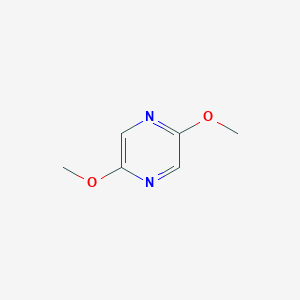
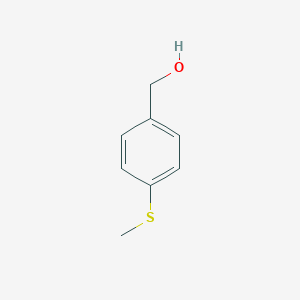
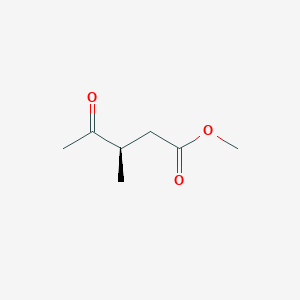

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
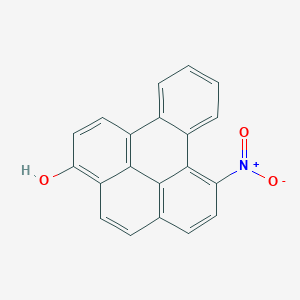
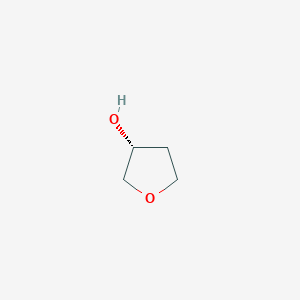

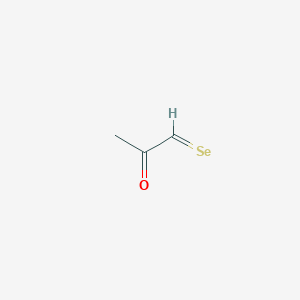
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
